molecular formula C12H19N3O3 B1442715 Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate CAS No. 874196-88-0

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1442715
CAS RN: 874196-88-0
M. Wt: 253.3 g/mol
InChI Key: GQLRHCUGMOZGHG-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The molecule also contains an ethyl group and a morpholinoethyl group attached to the pyrazole ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic the natural molecular shape of peptides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl group, and a morpholinoethyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring. The presence of the morpholinoethyl group could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the morpholinoethyl group could potentially increase the polarity and solubility of the compound .

Scientific Research Applications

Boronic Acid Derivatives Synthesis

This compound is utilized in the synthesis of boronic acid derivatives, which are crucial in the development of Suzuki coupling reactions . These reactions are fundamental in creating complex organic molecules, often used in pharmaceuticals and agrochemicals .

Carbodiimide Chemistry

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: is involved in carbodiimide chemistry, where it acts as a stabilizing agent for carboxylic acid functionalities in gas-phase ion/ion reactions. This is particularly useful in mass spectrometry for the selective modification of carboxylic acid groups .

Urea Derivatives Formation

It’s used in the formation of urea derivatives, which have a wide range of applications, including the development of novel pharmaceuticals and agrochemicals. Urea derivatives can act as enzyme inhibitors or receptor agonists/antagonists .

Future Directions

The future research directions would depend on the biological activity of this compound. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be explored for its medicinal properties .

properties

IUPAC Name

ethyl 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-2-18-12(16)11-9-13-15(10-11)4-3-14-5-7-17-8-6-14/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLRHCUGMOZGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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